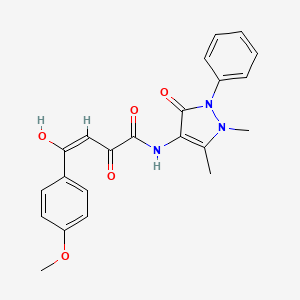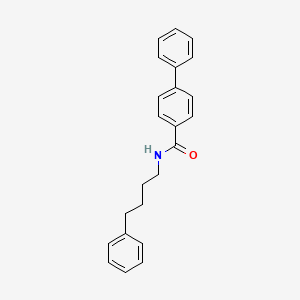amine hydrochloride](/img/structure/B4676544.png)
[2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride
Vue d'ensemble
Description
[2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs and is structurally related to ketamine and phencyclidine (PCP). MXE has been used for recreational purposes due to its dissociative and hallucinogenic effects. However, it has also gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
MXE acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. By blocking the NMDA receptor, MXE produces dissociative and hallucinogenic effects. MXE also acts as a serotonin and dopamine reuptake inhibitor, further contributing to its psychoactive effects.
Biochemical and Physiological Effects:
MXE produces a range of biochemical and physiological effects. It can cause dissociation, hallucinations, and altered perception of time and space. MXE has also been found to increase heart rate, blood pressure, and body temperature. At higher doses, it can cause respiratory depression and even death.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has advantages and limitations when used in lab experiments. Its dissociative and hallucinogenic effects make it useful for studying the NMDA receptor and its role in learning and memory processes. However, its potential for abuse and toxicity limits its use in animal and human studies.
Orientations Futures
There are several future directions for MXE research. One potential area of study is its use in treating addiction to other drugs. MXE has been found to reduce drug-seeking behavior in animal models of addiction. Another potential area of study is its use in pain management. MXE has been found to have analgesic effects in animal models. Further research is needed to determine the safety and efficacy of MXE for these applications.
Conclusion:
In conclusion, [2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride, or MXE, is a dissociative anesthetic drug that has gained attention in scientific research for its potential therapeutic applications. MXE acts as a non-competitive antagonist of the NMDA receptor and has been found to have analgesic, anxiolytic, and antidepressant effects. Future research is needed to determine the safety and efficacy of MXE for these applications.
Applications De Recherche Scientifique
MXE has been studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and pain management. It has been found to have analgesic, anxiolytic, and antidepressant effects. MXE has also been studied for its potential use in treating addiction to other drugs such as opioids and alcohol.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS.ClH/c1-16-14-7-3-2-5-12(14)8-9-15-11-13-6-4-10-17-13;/h2-7,10,15H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKJJKFMQXQGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4676463.png)
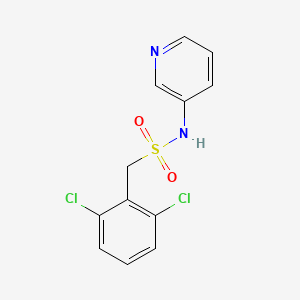
![ethyl 2-{[2-(4-bromophenoxy)ethyl]thio}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4676470.png)
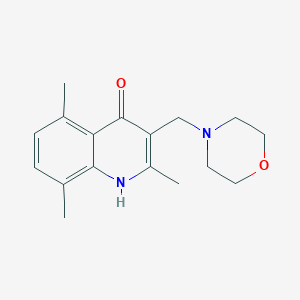
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676481.png)
![2-(2-fluorophenyl)-4-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676502.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4676512.png)
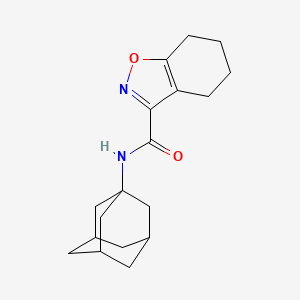
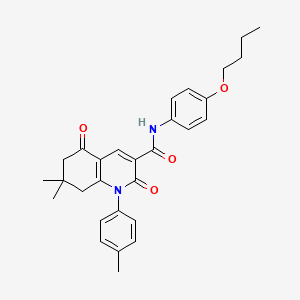
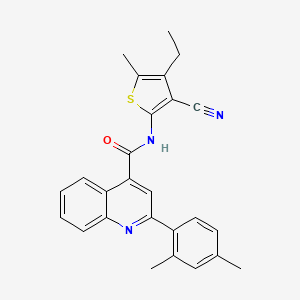
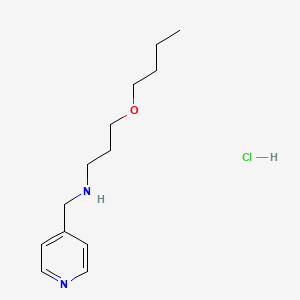
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4676549.png)
